molecular formula C18H15N3O3S3 B2928549 3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 441290-73-9

3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No.: B2928549
CAS No.: 441290-73-9
M. Wt: 417.52
InChI Key: PTCIEASBEMLZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a thiazole group, and a benzothiazole group . These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzamide, thiazole, and benzothiazole groups would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Novel Benzodifuranyl, 1,3,5-Triazines, and Thiazolopyrimidines

Research focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing potential anti-inflammatory and analgesic activities. These compounds were investigated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory properties, with some showing high COX-2 selectivity and comparable inhibition of edema to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Green Chemistry Approaches

“Green” Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Benzamides

The study highlights the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as an optimal medium, conforming to green chemistry principles with nearly quantitative yields (V. Horishny, V. Matiychuk, 2020).

Antimicrobial Screening

Fluoro Substituted Sulphonamide Benzothiazole for Anti-Microbial Screening

The study involved synthesizing and screening novel benzothiazoles for antimicrobial activity, emphasizing the therapeutic potentials of benzothiazoles and sulphonamide compounds (V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).

Microwave-Mediated Synthesis for Anticancer Evaluation

Microwave-Assisted Synthesis of Heterocycles

Research on the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles for potential anticancer applications. This method offers a versatile approach to constructing various novel heterocyclic compounds (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, A. Farag, 2016).

Corrosion Inhibition

Experimental Studies on Benzothiazole Derivatives as Corrosion Inhibitors

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, showing promising results in protecting against corrosion with a focus on the relationship between chemical structure and inhibition efficiency (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-23-12-7-4-9(8-13(12)24-2)16(22)21-17-19-10-5-6-11-15(14(10)26-17)27-18(20-11)25-3/h4-8H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCIEASBEMLZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.